N-(9-Fluorenylmethyloxycarbonyl)-2-(ethylamino)ethanol

Description

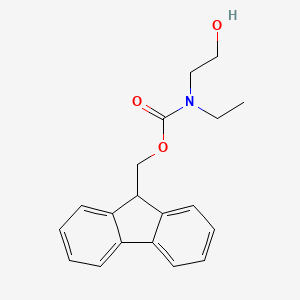

N-(9-Fluorenylmethyloxycarbonyl)-2-(ethylamino)ethanol, also known as N-Fmoc-ethanolamine (CAS RN: 105496-31-9), is a specialized organic compound with the molecular formula C₁₇H₁₇NO₃ and a molecular weight of 283.33 g/mol . Its structure comprises a fluorenylmethyloxycarbonyl (Fmoc) group attached to the amine moiety of ethanolamine (2-aminoethanol). The Fmoc group is a widely used protecting group in peptide synthesis, enabling temporary protection of amines during solid-phase synthesis to prevent unwanted side reactions . This compound is typically employed in biotechnology and pharmaceutical research for controlled amine group deprotection under mild basic conditions (e.g., piperidine) .

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-ethyl-N-(2-hydroxyethyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3/c1-2-20(11-12-21)19(22)23-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18,21H,2,11-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFZDNFDPUUNAFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCO)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ethylene Oxide and Ethylamine Condensation

The reaction between ethylene oxide and ethylamine in aqueous media is a well-established route. Under controlled conditions (35°C, pH 7–9), ethylene oxide undergoes nucleophilic attack by ethylamine, yielding 2-(ethylamino)ethanol with high regioselectivity. A continuous-flow microchannel reactor system optimizes this process, achieving 94% yield and 99.2% purity by minimizing side reactions such as over-alkylation. Key parameters include:

-

Molar ratio : 1:1 ethylene oxide to ethylamine

-

Residence time : 160 seconds

-

Temperature : 35°C

This method’s efficiency stems from enhanced mass transfer and rapid heat dissipation in microreactors, which suppress the formation of by-products like N-ethyldiethanolamine.

Disproportionation of N-Ethyldiethanolamine

N-Ethyldiethanolamine, a by-product of ethylene oxide reactions, can be converted back to 2-(ethylamino)ethanol via catalytic disproportionation. Manganese oxide or alkali metal hydroxide-supported zirconium oxide catalysts facilitate this reaction at elevated temperatures (150–200°C), achieving >80% conversion and >90% selectivity . The mechanism involves cleavage of the ethanolamine dimer, regenerating the monomeric target compound. This method is industrially valuable for recycling waste streams.

The introduction of the 9-fluorenylmethyloxycarbonyl (Fmoc) group to 2-(ethylamino)ethanol requires selective protection of the primary amine. Two strategies are prevalent:

Fmoc Chloride (Fmoc-Cl) Mediated Protection

Fmoc-Cl reacts with 2-(ethylamino)ethanol in a biphasic system of tetrahydrofuran (THF) and saturated sodium bicarbonate. The base scavenges HCl generated during the reaction, driving the equilibrium toward product formation. Key steps include:

-

Reagent stoichiometry : 1.0 equivalent Fmoc-Cl to 1.5 equivalents 2-(ethylamino)ethanol.

-

Solvent system : THF/water (2:1 v/v) at 0°C to room temperature.

-

Workup : Acidification to pH 2 with HCl, followed by dichloromethane (DCM) extraction and crystallization from toluene.

This method yields >85% pure product after flash chromatography (5–8% methanol/DCM gradient).

Active Ester Coupling Using Fmoc-Osu

For enhanced reactivity, Fmoc-hydroxysuccinimide ester (Fmoc-Osu) is employed in anhydrous dimethylformamide (DMF) with diisopropylethylamine (DIEA) as a base. The succinimide leaving group facilitates efficient coupling at room temperature, achieving near-quantitative conversion within 4–6 hours. Purification involves silica gel chromatography (5% methanol/DCM) to remove residual HOSu (N-hydroxysuccinimide).

Comparative Analysis of Fmoc Protection Methods

The Fmoc-Osu method offers superior kinetics and purity but at higher reagent costs. Conversely, Fmoc-Cl is cost-effective for large-scale synthesis despite longer reaction times.

Purification and Characterization

Crude Fmoc-2-(ethylamino)ethanol is purified via:

-

Flash chromatography : Silica gel with methanol/DCM gradients (0–8%) effectively separates unreacted starting materials.

-

Recrystallization : Toluene or ethyl acetate/hexane mixtures yield high-purity crystals.

Characterization relies on:

-

¹H NMR : Distinct signals for the Fmoc aromatic protons (δ 7.2–7.8 ppm) and the ethanol backbone (δ 3.4–4.2 ppm).

-

Mass spectrometry : Molecular ion peak at m/z 327.37 [M+H]⁺ confirms the product.

Challenges and Optimization Strategies

Side Reactions

Chemical Reactions Analysis

Types of Reactions

N-(9-Fluorenylmethyloxycarbonyl)-2-(ethylamino)ethanol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The Fmoc group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carbonyl compounds, while reduction produces alcohols or amines .

Scientific Research Applications

N-(9-Fluorenylmethyloxycarbonyl)-2-(ethylamino)ethanol, commonly referred to as Fmoc-ethanolamine, is a versatile compound primarily utilized in organic synthesis and peptide chemistry. This article delves into its applications, focusing on its role as a protecting group in peptide synthesis, its use in drug development, and its potential in various biochemical applications.

Peptide Synthesis

Fmoc-ethanolamine is predominantly used as a protecting group for amines during solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethyloxycarbonyl) group can be selectively removed under mild basic conditions, allowing for the subsequent coupling of amino acids without affecting other functional groups. This characteristic makes it invaluable in synthesizing complex peptides and proteins.

Case Study: Solid-Phase Peptide Synthesis

In a study published by the Royal Society of Chemistry, Fmoc-ethanolamine was employed to synthesize a series of modified peptides. The efficiency of the Fmoc strategy allowed for high yields and purity of the final products, demonstrating its effectiveness as a protecting group in peptide synthesis .

Drug Development

The compound has shown promise in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors. Its ability to form stable conjugates with biologically active molecules enhances the bioavailability and efficacy of drug candidates.

Example: Inhibitor Development

Research indicates that derivatives of Fmoc-ethanolamine have been explored as potential inhibitors for various biological targets, including kinases and proteases. These derivatives leverage the compound's structural properties to improve binding affinity and selectivity .

Bioconjugation Techniques

Fmoc-ethanolamine is also used in bioconjugation processes, where it serves as a linker for attaching biomolecules to surfaces or other molecules. This application is crucial in creating biosensors and drug delivery systems.

Application Example

In one notable application, Fmoc-ethanolamine was utilized to create a bioconjugate that demonstrated enhanced stability and specificity in targeting cancer cells. The conjugation facilitated improved cellular uptake compared to non-conjugated counterparts .

Summary

This compound is a significant compound in organic synthesis with diverse applications ranging from peptide synthesis to drug development and bioconjugation techniques. Its unique properties as a protecting group make it essential for researchers aiming to construct complex biomolecules efficiently.

Mechanism of Action

The mechanism by which N-(9-Fluorenylmethyloxycarbonyl)-2-(ethylamino)ethanol exerts its effects is primarily through its role as a protecting group. The Fmoc group protects the amino group of amino acids during peptide synthesis, preventing unwanted side reactions. The Fmoc group can be selectively removed under acidic conditions, allowing for the sequential addition of amino acids to form peptides .

Comparison with Similar Compounds

2-(Ethylamino)ethanol (CAS 110-73-6)

- Molecular Formula: C₄H₁₁NO

- Molecular Weight : 89.14 g/mol

- Key Features : A simple secondary amine-alcohol lacking protective groups.

- Applications :

- Comparison: Unlike N-Fmoc-ethanolamine, this compound lacks the Fmoc group, making it unsuitable for peptide synthesis but more versatile in industrial applications. Higher volatility and lower molecular weight facilitate its use in gas absorption processes .

N-(5-Chloro-2-methylphenyl)-2-(ethylamino)acetamide Hydrochloride

- Molecular Formula : C₁₁H₁₆Cl₂N₂O

- Molecular Weight : 263.16 g/mol

- Key Features: Contains an ethylamino-acetamide backbone with a chlorophenyl substituent and hydrochloride salt form.

- Applications :

- Comparison: The ethylamino group is integrated into a larger, bioactive scaffold, contrasting with the protective role of the Fmoc group in N-Fmoc-ethanolamine. Hydrochloride salt enhances stability for drug formulation .

N-(Benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides

- Representative Structure: Combines benzothiazole, piperidine, and ethylamino groups .

- Applications :

- Comparison: The ethylamino group is part of a pharmacophore targeting biological receptors, unlike the protective role in N-Fmoc-ethanolamine. Synthesis involves multi-step coupling reactions, similar to Fmoc-based peptide synthesis but tailored for drug discovery .

4-(N-Ethyl-N-2-hydroxyethyl)-2-methylphenylenediamine Sulfate (CD-4)

- Molecular Formula : C₁₁H₂₀N₂O₅S

- CAS RN : 25646-77-9

- Applications :

- Comparison: The ethylaminoethanol moiety is modified into a diamine structure and stabilized as a sulfate salt for enhanced solubility and oxidative stability. Unlike N-Fmoc-ethanolamine, this compound is optimized for redox reactivity in imaging applications .

Ethoxylated Ethylaminoethanol Derivatives (e.g., Ethomeen 18/12)

- Example: 2-[2-[2-(2-Hydroxyethoxy)ethyl-octadecylamino]ethoxy]ethanol (CAS 26635-92-7) .

- Applications: Nonionic surfactants or emulsifiers in industrial formulations .

- Comparison: Ethylamino groups are ethoxylated to form long hydrophilic chains, enabling surfactant properties. Contrasts with N-Fmoc-ethanolamine, which is designed for solubility in organic solvents during peptide synthesis .

Comparative Data Table

Key Research Findings

- Synthetic Utility: N-Fmoc-ethanolamine’s Fmoc group enables precise deprotection in peptide synthesis, unlike unprotected ethylaminoethanol derivatives .

- Biological Activity: Ethylamino groups in benzothiazole derivatives (e.g., ) exhibit anti-inflammatory properties, highlighting structural tailoring for target specificity .

- Industrial Adaptation: Ethylaminoethanol’s amine-alcohol structure is modified into surfactants (e.g., ethoxylates) or CO₂ absorbers, demonstrating functional versatility .

Biological Activity

N-(9-Fluorenylmethyloxycarbonyl)-2-(ethylamino)ethanol, commonly referred to as Fmoc-EtNH2, is a compound of significant interest in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

Fmoc-EtNH2 is characterized by the presence of a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an ethylamino ethanol moiety. The chemical formula for this compound is with a molecular weight of approximately 249.29 g/mol. The Fmoc group is widely used in peptide synthesis due to its stability and ease of removal under mild conditions.

The biological activity of Fmoc-EtNH2 primarily stems from its ability to interact with various biological macromolecules, such as proteins and enzymes. The mechanism involves:

- Enzyme Inhibition : Fmoc-EtNH2 can act as a competitive inhibitor for certain enzymes, modulating their activity through binding interactions.

- Protein-Ligand Interactions : The compound's structure allows it to serve as a probe in studies involving enzyme-substrate interactions, particularly with imidazole-containing enzymes.

1. Medicinal Chemistry

Fmoc-EtNH2 has been evaluated for its potential therapeutic properties. Research indicates that it can serve as a lead compound for developing drugs targeting specific receptors or enzymes. Its unique structural features allow for the exploration of novel mechanisms of action, which may lead to the identification of new drug candidates .

2. Biochemical Studies

In biochemical research, Fmoc-EtNH2 is utilized to study enzyme mechanisms and protein interactions. It has been reported that the compound can effectively bind to various targets, facilitating insights into enzyme kinetics and substrate specificity .

Experimental Findings

Recent studies have highlighted the efficacy of Fmoc-EtNH2 in different biological contexts:

- Affinity Studies : A study demonstrated that Fmoc-EtNH2 exhibited significant binding affinities in enzyme assays, suggesting its potential as a valuable tool in pharmacological research. For example, it was shown to have a value indicative of strong binding interactions with target enzymes .

| Compound | pK_i ± SEM | Literature pK_D |

|---|---|---|

| Fmoc-EtNH2 | 8.16 ± 0.16 | 10.3 |

| R-Navarixin | 9.19 ± 0.17 | 10.3 |

| S-navarixin | 8.31 ± 0.28 | - |

Case Study 1: Enzyme Interaction

In a recent investigation, Fmoc-EtNH2 was employed to explore its interaction with an imidazole-containing enzyme. The results indicated that the compound could effectively inhibit the enzyme's activity at low concentrations, demonstrating its potential as an enzyme inhibitor.

Case Study 2: Drug Development

Another study focused on utilizing Fmoc-EtNH2 as a scaffold for synthesizing novel drug candidates aimed at inflammatory diseases. The derivatives synthesized showed promising biological activity and were evaluated for their therapeutic potential in preclinical models.

Q & A

Q. What synthetic routes are commonly employed to prepare N-(9-Fluorenylmethyloxycarbonyl)-2-(ethylamino)ethanol, and how is purity ensured?

The compound is synthesized via Fmoc-protection of the primary amine in 2-(ethylamino)ethanol using Fmoc-chloride or Fmoc-OSu (N-hydroxysuccinimide ester) under basic conditions (e.g., NaHCO₃ or DIEA in THF/DMF). Purification typically involves flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Purity is confirmed via HPLC (C18 column, UV detection at 265–300 nm) and NMR (e.g., disappearance of unprotected amine protons at δ 1.5–2.5 ppm) .

Q. What are the critical storage conditions to preserve the stability of this compound?

The compound should be stored in airtight, light-protected containers at –20°C under inert gas (argon/nitrogen). Exposure to moisture, strong acids/bases, or oxidizing agents must be avoided, as these can hydrolyze the Fmoc group or degrade the ethylaminoethanol backbone. Regular stability checks via TLC or LC-MS are recommended .

Q. How is this compound utilized in solid-phase peptide synthesis (SPPS)?

The Fmoc group serves as a temporary protecting group for the amine during SPPS. After coupling to the resin-bound peptide (using HBTU/HOBt or DIC/Oxyma activation), the Fmoc group is removed with 20% piperidine in DMF. The ethylaminoethanol moiety may act as a spacer or functional handle for post-synthetic modifications (e.g., bioconjugation) .

Advanced Research Questions

Q. What experimental strategies prevent premature Fmoc deprotection during prolonged SPPS protocols?

Premature deprotection can occur under acidic or oxidative conditions. To mitigate this:

Q. How can researchers resolve discrepancies in coupling efficiency attributed to steric hindrance from the ethylaminoethanol group?

Steric hindrance can reduce coupling yields. Optimization strategies include:

- Increasing reaction time (12–24 hours) or temperature (40–50°C).

- Using microwave-assisted synthesis to enhance reaction kinetics.

- Employing double coupling protocols with fresh activation reagents. Confirm coupling success via Kaiser test or LC-MS .

Q. What analytical methods are most robust for characterizing stereochemical integrity and regioselectivity in derivatives of this compound?

- X-ray crystallography : Resolves absolute configuration and molecular packing (e.g., disorder in solvent molecules as in ).

- Chiral HPLC : Separates enantiomers using cellulose-based columns.

- NMR NOE experiments : Detects spatial proximity of protons to confirm regiochemistry .

Q. How does the ethylaminoethanol moiety influence solubility and reactivity compared to methyl or propyl analogs?

The ethyl group balances lipophilicity and steric effects, enhancing solubility in polar aprotic solvents (DMF, DMSO) compared to bulkier analogs. Reactivity in nucleophilic acyl substitutions (e.g., peptide coupling) is moderated by the secondary amine’s reduced nucleophilicity compared to primary amines. Comparative studies with analogs (e.g., 2-(methylamino)ethanol) show slower reaction kinetics but improved regioselectivity .

Q. Under what conditions does this compound exhibit hazardous decomposition, and how are these managed in lab settings?

Thermal decomposition (>200°C) releases toxic fumes (CO, NOₓ). Incompatible with strong oxidizers (e.g., HNO₃) or reducing agents (e.g., NaBH₄), which may cause exothermic reactions. Lab handling requires fume hoods, flame-resistant clothing, and emergency scrubbers for spill containment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.